molecular formula C23H21ClN2O4S2 B4562226 4-chloro-3-(4-morpholinylsulfonyl)-N-[2-(phenylthio)phenyl]benzamide

4-chloro-3-(4-morpholinylsulfonyl)-N-[2-(phenylthio)phenyl]benzamide

Cat. No.: B4562226
M. Wt: 489.0 g/mol
InChI Key: ADINNLVFQXTAJX-UHFFFAOYSA-N
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Description

4-chloro-3-(4-morpholinylsulfonyl)-N-[2-(phenylthio)phenyl]benzamide is a useful research compound. Its molecular formula is C23H21ClN2O4S2 and its molecular weight is 489.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 488.0631272 g/mol and the complexity rating of the compound is 720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Aromatic sulfonamide inhibitors, including compounds similar in structure to "4-chloro-3-(4-morpholinylsulfonyl)-N-[2-(phenylthio)phenyl]benzamide", have been investigated for their inhibitory effects on carbonic anhydrases (CAs). These enzymes play crucial roles in physiological processes such as respiration, acid-base balance, and ion transport. Studies have identified new sulfonamide inhibitors that exhibit nanomolar inhibitory concentration (IC50) values against various CA isoenzymes, demonstrating potential therapeutic applications in treating diseases related to CA dysregulation (Supuran, Maresca, Gregáň, & Remko, 2013).

Structural and Molecular Studies

Research on similar sulfonamide compounds has extended to their crystal and molecular structures. For instance, studies on "4-Sulfamoyl-N-(3-morpholinopropyl) benzamide" and its derivatives have provided insights into their solid-state, gas-phase, and solution conformations. These structural analyses are pivotal in understanding the drug-receptor interactions and optimizing drug design for enhanced efficacy and reduced side effects (Remko, Kožíšek, Semanová, & Gregáň, 2010).

Antimicrobial and Modulating Activity

The antimicrobial and modulating activities of sulfonamide compounds, including those with morpholine groups, have been explored against both standard and multi-resistant strains of various microorganisms. These studies highlight the potential of such compounds in developing new antimicrobial agents capable of overcoming resistance mechanisms in pathogens. For example, "4-(Phenylsulfonyl) morpholine" demonstrated significant modulating activity, enhancing the efficacy of other antimicrobials against resistant strains, indicating its potential as a co-therapeutic agent (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, & Bento, 2015).

Biochemical and Pharmacological Applications

Further research has delved into the biochemical and pharmacological properties of anthranilic acid derivatives related to "this compound". These studies focus on activating soluble guanylyl cyclase (sGC), an enzyme involved in cellular signaling pathways. The activation of sGC by specific compounds can lead to vasodilation and potentially offer new therapeutic strategies for treating cardiovascular diseases (Schindler, Strobel, Schönafinger,Linz, Löhn, Martorana, Rütten, Schindler, Busch, Sohn, Töpfer, Pistorius, Jannek, & Mülsch, 2006)

Thermophysical Properties and CO2 Sorption

The investigation into the thermophysical properties and CO2 sorption capabilities of protic ionic liquids containing morpholinium-based cations showcases the versatility of compounds related to "this compound". These studies provide valuable insights into the potential applications of such compounds in carbon capture technologies and environmental sustainability efforts (Sardar, Mumtaz, Yasinzai, & Wilfred, 2020).

Antitumor Activity

Research has also highlighted the synthesis and antitumor activity of compounds structurally similar to "this compound". These studies have focused on the development of new therapeutic agents capable of inhibiting cancer cell proliferation, offering promising avenues for cancer treatment (Ji, Jin, Zhao, Zheng, Song, Ge, Liu, & Lu, 2018).

Properties

IUPAC Name

4-chloro-3-morpholin-4-ylsulfonyl-N-(2-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S2/c24-19-11-10-17(16-22(19)32(28,29)26-12-14-30-15-13-26)23(27)25-20-8-4-5-9-21(20)31-18-6-2-1-3-7-18/h1-11,16H,12-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADINNLVFQXTAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3SC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.